molecular formula C10H4Cl4 B3420708 1,2,3,4-Tetrachloronaphthalene CAS No. 20020-02-4

1,2,3,4-Tetrachloronaphthalene

Cat. No.: B3420708
CAS No.: 20020-02-4
M. Wt: 265.9 g/mol
InChI Key: NAQWICRLNQSPPW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Like other chlorinated aromatic compounds, it may interact with various biological targets, including enzymes and receptors, altering their function and potentially leading to toxic effects .

Mode of Action

The mode of action of 1,2,3,4-Tetrachloronaphthalene involves a series of hydrodechlorination reactions . The compound interacts with its targets, leading to the generation of trichloronaphthalenes, dichloronaphthalenes, and monochloronaphthalenes . The first hydrodechlorination step preferably occurs at the β-position .

Biochemical Pathways

The major hydrodechlorination pathway of this compound is judged to be CN-27 → CN-14 → CN-4 → CN-2 . This suggests that the compound undergoes successive hydrodechlorination reactions, leading to the formation of less chlorinated naphthalenes . Additionally, the reverse chlorination reaction also occurs while the hydrodechlorination reaction is happening .

Result of Action

The result of the action of this compound is the generation of less chlorinated naphthalenes through hydrodechlorination reactions . These less chlorinated compounds may have different biological activities and toxicities compared to the parent compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the degradation of this compound was evaluated over three of the prepared rod-like Fe–Al composite oxides (FeAl-1, FeAl-5, and FeAl-10), and their reactive activities were in the order of FeAl-5 ≈ FeAl-10 ≫ FeAl-1 . This could be attributed to their different pore structural properties and reactive sites caused by the different phase interaction between iron species and the γ-Al 2 O 3 .

Biochemical Analysis

Biochemical Properties

It is known that simple aromatic halogenated organic compounds, such as 1,2,3,4-Tetrachloronaphthalene, are generally unreactive . The reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .

Cellular Effects

It has been suggested that lighter polychlorinated naphthalene congeners, including this compound, show significant antagonist activity on thyroid hormone receptor β . This suggests that bioaccumulation of these compounds may disrupt the thyroid hormone system and inhibit receptor-mediated cellular responses .

Molecular Mechanism

It has been suggested that the compound undergoes successive hydrodechlorination reactions . The major hydrodechlorination pathway was judged to be this compound → 1,2,4-Trichloronaphthalene → 1,4-Dichloronaphthalene → Monochloronaphthalene .

Temporal Effects in Laboratory Settings

In laboratory settings, the degradation of this compound has been evaluated over rod-like Fe–Al composite oxides . The results showed that their reactive activities were in the order of FeAl-5 ≈ FeAl-10 ≫ FeAl-1 . This suggests that the degradation of this compound may vary over time depending on the specific conditions of the experiment .

Metabolic Pathways

It has been suggested that the compound undergoes successive hydrodechlorination reactions .

Transport and Distribution

It is known that the compound is insoluble in water , which may affect its distribution and transport within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . The reaction typically proceeds through a series of chlorination steps, resulting in the formation of various chlorinated naphthalene congeners, including this compound.

Industrial Production Methods: Industrial production of this compound involves similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize the yield of the desired congener while minimizing the formation of unwanted by-products . The product is then purified through distillation or recrystallization techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrachloronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrodechlorination: Hydrogen gas, palladium on carbon catalyst, elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as hydroxide ions, solvents like ethanol or water.

Major Products Formed:

Comparison with Similar Compounds

Comparison: 1,2,3,4-Tetrachloronaphthalene is unique due to its specific chlorine substitution pattern, which affects its reactivity and environmental persistence. Compared to other chlorinated naphthalenes, it has distinct hydrodechlorination pathways and reactivity profiles . For example, the first hydrodechlorination step in this compound occurs preferentially at the β-position, unlike octachloronaphthalene, where it occurs at the α-position .

Properties

IUPAC Name

1,2,3,4-tetrachloronaphthalene
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InChI

InChI=1S/C10H4Cl4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H
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InChI Key

NAQWICRLNQSPPW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2Cl)Cl)Cl)Cl
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Molecular Formula

C10H4Cl4
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DSSTOX Substance ID

DTXSID5026095
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Molecular Weight

265.9 g/mol
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Physical Description

1,2,3,4-tetrachloronaphthalene is a light-brown crystalline solid. (NTP, 1992), Light-brown solid; [CAMEO], COLOURLESS-TO-PALE-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow solid with an aromatic odor.
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Boiling Point

312-360 °C, 599-680 °F
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Flash Point

210 °C o.c., 410 °F (open cup), (oc) 410 °F
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Solubility

less than 1 mg/mL at 63.5 °F (NTP, 1992), In water, 0.00426 mg/l @ 25 °C, Solubility in water: none, Insoluble
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Density

1.6 g/cm³, 1.59-1.65
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Vapor Density

Relative vapor density (air = 1): 9.2
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Vapor Pressure

0.0000029 [mmHg], 2.9X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C:, <1 mmHg
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CAS No.

20020-02-4, 1335-88-2
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRACHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TETRACHLORONAPHTHALENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/238
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

360 °F (NTP, 1992), 199 °C, 182 °C, 360 °F
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571
Record name 1,2,3,4-TETRACHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21070
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571
Record name 1,2,3,4-TETRACHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4283
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571
Record name TETRACHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571
Record name TETRACHLORONAPHTHALENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/238
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571
Record name Tetrachloronaphthalene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0600.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrachloronaphthalene
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrachloronaphthalene
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetrachloronaphthalene
Reactant of Route 4
1,2,3,4-Tetrachloronaphthalene
Reactant of Route 5
1,2,3,4-Tetrachloronaphthalene
Reactant of Route 6
1,2,3,4-Tetrachloronaphthalene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.